molecular formula C20H21N2O6- B14388178 2,6-Dimethyl-5-{[(2-methylbutan-2-yl)oxy]carbonyl}-4-(3-nitrophenyl)pyridine-3-carboxylate CAS No. 88258-16-6

2,6-Dimethyl-5-{[(2-methylbutan-2-yl)oxy]carbonyl}-4-(3-nitrophenyl)pyridine-3-carboxylate

Cat. No.: B14388178
CAS No.: 88258-16-6
M. Wt: 385.4 g/mol
InChI Key: PPTCLKCGVJPZJN-UHFFFAOYSA-M
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Description

2,6-Dimethyl-5-{[(2-methylbutan-2-yl)oxy]carbonyl}-4-(3-nitrophenyl)pyridine-3-carboxylate is a complex organic compound with a pyridine core This compound is characterized by its unique structural features, including multiple substituents such as methyl, nitrophenyl, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-5-{[(2-methylbutan-2-yl)oxy]carbonyl}-4-(3-nitrophenyl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyridine ring followed by the introduction of substituents through various reactions such as nitration, esterification, and alkylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-5-{[(2-methylbutan-2-yl)oxy]carbonyl}-4-(3-nitrophenyl)pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the ester group can produce various esters or amides.

Scientific Research Applications

2,6-Dimethyl-5-{[(2-methylbutan-2-yl)oxy]carbonyl}-4-(3-nitrophenyl)pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-5-{[(2-methylbutan-2-yl)oxy]carbonyl}-4-(3-nitrophenyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate: Lacks the ester group, leading to different chemical properties.

    2,6-Dimethyl-5-{[(2-methylbutan-2-yl)oxy]carbonyl}-4-phenylpyridine-3-carboxylate: Lacks the nitro group, affecting its reactivity and biological activity.

Uniqueness

2,6-Dimethyl-5-{[(2-methylbutan-2-yl)oxy]carbonyl}-4-(3-nitrophenyl)pyridine-3-carboxylate is unique due to its combination of substituents, which confer specific chemical and biological properties. Its structural complexity allows for diverse applications and interactions with various molecular targets.

Properties

CAS No.

88258-16-6

Molecular Formula

C20H21N2O6-

Molecular Weight

385.4 g/mol

IUPAC Name

2,6-dimethyl-5-(2-methylbutan-2-yloxycarbonyl)-4-(3-nitrophenyl)pyridine-3-carboxylate

InChI

InChI=1S/C20H22N2O6/c1-6-20(4,5)28-19(25)16-12(3)21-11(2)15(18(23)24)17(16)13-8-7-9-14(10-13)22(26)27/h7-10H,6H2,1-5H3,(H,23,24)/p-1

InChI Key

PPTCLKCGVJPZJN-UHFFFAOYSA-M

Canonical SMILES

CCC(C)(C)OC(=O)C1=C(C(=C(N=C1C)C)C(=O)[O-])C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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